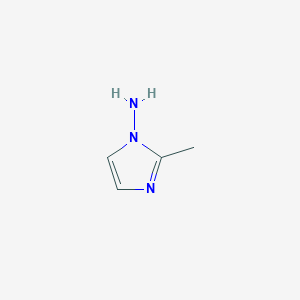

2-Methyl-1H-imidazol-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylimidazol-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-4-6-2-3-7(4)5/h2-3H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWCEOVUIOPRKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601752 | |

| Record name | 2-Methyl-1H-imidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51741-29-8 | |

| Record name | 2-Methyl-1H-imidazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methyl 1h Imidazol 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C) within a molecule. While specific NMR data for 2-Methyl-1H-imidazol-1-amine is not extensively reported in the literature, a thorough analysis of closely related 2-methylimidazole (B133640) derivatives allows for a reliable prediction of its spectral features.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the imidazole (B134444) ring, the methyl group, and the amine group. The chemical shifts (δ) of the imidazole ring protons are typically observed in the aromatic region, generally between 6.77 and 7.66 ppm. researchgate.net The methyl protons at the C2 position are expected to appear as a singlet in the upfield region. The protons of the N-amino group would likely present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

For comparison, the ¹H NMR data for a series of ferrocenyl imidazole derivatives, including a 2-methylimidazole derivative, show characteristic resonances for the imidazole protons in the range of 6.77-7.66 ppm. researchgate.net In another study on 2-substituted benzimidazole (B57391) derivatives, the aromatic protons of the benzimidazole ring were observed at approximately 7.20-7.52 ppm, with the methyl protons at 2.62 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Imidazole H4/H5 | 6.8 - 7.5 | Doublet/Doublet |

| -CH₃ | 2.3 - 2.6 | Singlet |

| -NH₂ | Variable (broad) | Singlet |

Note: The predicted values are based on the analysis of related imidazole and benzimidazole derivatives. The exact chemical shifts can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the three carbon atoms of the imidazole ring and the methyl carbon. The C2 carbon, being attached to two nitrogen atoms, is expected to resonate at the lowest field. The C4 and C5 carbons of the imidazole ring typically appear in the range of 124.87-132.43 ppm. researchgate.net The methyl carbon will show a signal in the upfield region.

In a study of ferrocenyl imidazole derivatives, the C5/C6 carbons of the imidazole moiety were reported to be in the range of 124.87-132.43 ppm. researchgate.net For 2-methyl-1H-benzo[d]imidazole, the aromatic carbons were observed at various shifts in the aromatic region, while the methyl carbon appeared at a much higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 145 - 155 |

| C4/C5 | 120 - 135 |

| -CH₃ | 10 - 15 |

Note: These are estimated chemical shifts based on data from analogous compounds. Actual values may differ based on experimental parameters.

Correlation Spectroscopy (COSY): This 2D NMR technique is used to identify coupled protons. For this compound, a COSY spectrum would show a cross-peak between the H4 and H5 protons of the imidazole ring, confirming their adjacent relationship.

Heteronuclear Single Quantum Coherence (HSQC): HSQC provides correlation between protons and their directly attached carbons. This would allow for the direct assignment of the C4-H4 and C5-H5 pairs. The methyl protons would also show a correlation to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, the methyl protons would be expected to show a correlation to the C2 carbon of the imidazole ring, confirming the position of the methyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, regardless of their bonding. This can be particularly useful in determining the conformation of derivatives and identifying through-space interactions between different parts of the molecule.

The application of these advanced NMR techniques is essential for the complete and accurate structural elucidation of novel derivatives of this compound. ipb.ptdiva-portal.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule by probing its vibrational modes.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the imidazole ring and the methyl group would be observed around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring typically appear in the 1500-1650 cm⁻¹ region. The N-H bending vibration of the amine group is expected around 1600 cm⁻¹.

In a study of 2-substituted benzimidazole derivatives, characteristic IR peaks were observed for N-H stretching (around 3400 cm⁻¹), C-H stretching (around 2960 cm⁻¹), C=C of the aromatic ring (around 1600 cm⁻¹), and C-N stretching (around 1100 cm⁻¹). For 2-methylimidazole, characteristic bands in the wavenumber range of 1600-600 cm⁻¹ are related to different vibrational modes of the methylimidazole ring. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (methyl) | 2850 - 2970 |

| C=N / C=C Stretch (ring) | 1500 - 1650 |

| N-H Bend (amine) | 1580 - 1650 |

| C-N Stretch | 1000 - 1200 |

Note: These are expected ranges and the exact positions of the peaks can be influenced by intermolecular interactions and the physical state of the sample.

Raman spectroscopy provides complementary information to FT-IR spectroscopy. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching and breathing modes of the imidazole ring are expected to be strong in the Raman spectrum.

A study on the Raman spectroscopy of 2-methylimidazole assigned various vibrational modes. arizona.edu The ring stretching and deformation modes are prominent in the Raman spectrum. The C-H and N-H stretching vibrations are also observable. The symmetric stretching of the C-CH₃ bond would also give a characteristic Raman signal.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Ring Breathing/Stretching | 800 - 1500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (methyl) | 2850 - 2970 |

| N-H Stretch (amine) | 3300 - 3500 |

Note: The intensities of Raman bands are dependent on the change in polarizability during the vibration.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. Through ionization and subsequent analysis of fragment ions, MS provides detailed structural information.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) with high accuracy. This technique allows for the differentiation between compounds with the same nominal mass but different chemical formulas. nih.gov In the study of imidazole derivatives, HRMS coupled with electrospray ionization (ESI) has been successfully used to confirm molecular formulas by comparing calculated and experimentally found m/z values. mdpi.com For instance, the elemental composition of various synthesized imidazole derivatives has been unequivocally confirmed, where the experimentally observed mass for the protonated molecule ([M+H]⁺) aligns closely with the calculated theoretical mass, typically within a very narrow margin of error. mdpi.com

Table 1: HRMS Data for Selected Imidazole Derivatives

| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) |

|---|---|---|---|

| Derivative 1 | C₂₁H₂₇N₄O₃ | 383.2078 | 383.2077 |

| Derivative 2 | C₁₃H₂₀N₅O₂ | 278.1612 | 278.1617 |

| Derivative 3 | C₂₃H₂₈N₇O₂ | 434.2299 | 434.2297 |

Data sourced from studies on functionalized 1H-imidazole derivatives. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar and thermally labile molecules like many imidazole derivatives. semanticscholar.org It typically generates protonated molecules ([M+H]⁺) with minimal fragmentation, providing clear molecular weight information. semanticscholar.org The technique involves the transfer of ions from a solution into the gaseous phase, which can then be analyzed by a mass spectrometer. nih.gov

Tandem mass spectrometry (ESI-MS/MS) is employed to induce and analyze fragmentation patterns, offering deeper structural insights. nih.gov Studies on imidazole-polyamine conjugates have shown characteristic fragmentation pathways. For example, many monoimidazole/polyamine amides produce a common fragment ion at m/z 183. nih.gov The fragmentation of more complex derivatives, such as (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-hydrazinecarboxamide derivatives, has also been investigated to understand the influence of different substituents on the ionization and fragmentation processes. semanticscholar.org

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing information about the electronic structure and conjugated systems.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions in this compound and its derivatives. The imidazole ring contains chromophores that absorb UV light, leading to characteristic absorption bands. usc.edu The absorption peaks are a result of π → π* and n → π* electronic transitions of electrons in the C=N bonds within the heterocyclic ring. researchgate.net For the parent imidazole molecule, a characteristic absorption peak is observed around 209 nm. researchgate.net The introduction of substituents on the imidazole ring can cause shifts in the absorption maxima (λmax). For example, imidazole-2-carbaldehyde exhibits a maximum absorption peak at 280 nm, attributed to the n → π* transition. researchgate.net The presence of conjugated π-systems in various imidazole derivatives is readily demonstrated by their UV-Vis spectra. researchgate.net

Table 2: UV-Vis Absorption Maxima for Imidazole Derivatives

| Compound | Solvent | λmax (nm) | Electronic Transition |

|---|---|---|---|

| Imidazole | Water | 209 | π → π* |

| Imidazole-2-carbaldehyde | Water | 280 | n → π* |

| Imidazole-2-carbaldehyde | Water | 215 | π → π* |

Data sourced from spectroscopic studies on imidazole compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and crystal packing, confirming the molecular structure unambiguously. Several derivatives of 1H-imidazole have been characterized using single-crystal X-ray diffraction.

For example, the crystal structures of 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one N-phenylthiosemicarbazone and its N-(4-chlorophenyl)thiosemicarbazone derivative have been determined. researchgate.net Both compounds were found to crystallize in the monoclinic space group P2₁/c with four molecules (Z = 4) in the unit cell. researchgate.net Similarly, the structure of 2-methyl-1H-imidazol-3-ium 3,5-dicarboxybenzoate (B1233294) was reported to crystallize in the monoclinic space group C2/c. nih.gov The analysis of crystal packing often reveals extensive networks of intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal lattice. researchgate.netnih.gov

Table 3: Crystallographic Data for Selected Imidazole Derivatives

| Compound Derivative | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

|---|---|---|---|---|---|---|---|

| 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one N-phenylthiosemicarbazone | Monoclinic | P2₁/c | 13.2880 | 9.4122 | 15.6341 | 101.779 | 4 |

| 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one N-(4-chlorophenyl)thiosemicarbazone | Monoclinic | P2₁/c | 14.2648 | 9.3892 | 15.6268 | 104.926 | 4 |

| 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | Monoclinic | P2₁/n | 15.673 | 4.7447 | 17.615 | 99.067 | 4 |

| 2-methyl-1H-imidazol-3-ium 3,5-dicarboxybenzoate | Monoclinic | C2/c | - | - | - | - | - |

Data compiled from various X-ray diffraction studies. researchgate.netnih.govmdpi.com Note: Full unit cell parameters for the last entry were not specified in the source material.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1h Imidazol 1 Amine

Nucleophilic Character of the Imidazole (B134444) Nitrogen Atoms

The nucleophilicity of 2-Methyl-1H-imidazol-1-amine is a complex interplay of its three nitrogen centers. The N3 "pyridine-type" nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, which is available for donation to electrophiles without disrupting the aromatic sextet of the imidazole ring. This makes it a primary site for electrophilic attack.

The exocyclic primary amino group (-NH₂) attached to N1 is also a potent nucleophilic site. Its reactivity is comparable to that of alkylamines. However, its nucleophilicity may be slightly attenuated by the electron-withdrawing nature of the adjacent imidazole ring. There is a competitive relationship between the N3 ring nitrogen and the exocyclic amino nitrogen for reacting with electrophiles. The outcome of such reactions often depends on the nature of the electrophile and the reaction conditions, such as the solvent and temperature. Steric hindrance from the adjacent methyl group at the C2 position can also influence the accessibility of the N3 atom compared to the less hindered exocyclic amino group.

Alkylation Reactions

Alkylation of this compound with electrophiles such as alkyl halides is expected to occur at the most nucleophilic centers. The primary sites for alkylation are the pyridine-like N3 atom and the exocyclic N1-amino group. This can lead to a mixture of products, including N3-alkylated, N1-amino-alkylated (forming a substituted hydrazine), and potentially di-alkylated species.

Regioselectivity can be a significant challenge. Reaction at the N3 position results in the formation of a quaternary imidazolium (B1220033) salt, while reaction at the exocyclic amine yields a 1-alkylamino-2-methyl-1H-imidazole derivative. The distribution of these products would be influenced by factors such as the steric bulk of the alkylating agent and the reaction solvent. For instance, polar aprotic solvents might favor alkylation at the more exposed exocyclic amine. In the broader context of imidazole chemistry, N-alkylation is a well-established reaction, typically occurring at the unsubstituted nitrogen of the imidazole ring. researchgate.netgoogle.com

Acylation Reactions

Similar to alkylation, acylation with agents like acyl chlorides or anhydrides is anticipated to target the nucleophilic N3 and exocyclic amino nitrogens. Acylation of the exocyclic amino group would yield an N-acyl-N-(2-methyl-1H-imidazol-1-yl)amine (an acylhydrazide derivative), while acylation at the N3 position would produce a 1-amino-3-acyl-2-methylimidazolium salt.

The relative reactivity of the two sites towards acylation is competitive. The exocyclic amine may react preferentially under neutral or slightly basic conditions. The formation of di-acylated products is also possible, particularly with an excess of the acylating agent. The synthesis of 1-acyl imidazoles is a common procedure, highlighting the reactivity of the imidazole nitrogen towards acylating agents, although this typically involves deprotonation of the N-H bond in the parent imidazole. google.com In the case of this compound, the presence of the inherently nucleophilic amino group provides an alternative reaction pathway.

Oxidation Reactions (e.g., to Imidazole Oxides)

The oxidation of this compound can proceed via several pathways. Oxidation of the pyridine-like N3 nitrogen would lead to the formation of a 1-amino-2-methyl-1H-imidazole 3-oxide. Imidazole N-oxides are known intermediates in organic synthesis. acs.org

Alternatively, the exocyclic N-amino group is susceptible to oxidation. The oxidation of N-amino heterocycles can be a complex process, sometimes leading to ring transformations rather than simple oxidation products. For example, studies on the oxidation of 1,2-diaminobenzimidazoles have shown that this reaction can lead to the formation of 3-amino-1,2,4-benzotriazines, indicating a rearrangement and ring expansion mechanism initiated by the oxidation of the N-amino group. A similar transformation could be envisioned for this compound, where oxidation could potentially lead to the formation of triazine derivatives.

| Reactant Class | Potential Product(s) | Notes |

| Peroxy acids (e.g., m-CPBA) | 1-Amino-2-methyl-1H-imidazole 3-oxide | Oxidation at the N3 position. |

| Strong Oxidizing Agents (e.g., KMnO₄, Pb(OAc)₄) | Ring-opened products or Triazine derivatives | Oxidation of the N-amino group may induce ring transformation. |

Reduction Reactions

The aromatic imidazole ring is generally resistant to reduction under mild conditions. Catalytic hydrogenation or reduction with complex metal hydrides typically requires harsh conditions and can lead to over-reduction or ring cleavage.

However, the N1-amino group introduces a unique reactive site: the nitrogen-nitrogen (N-N) single bond. This bond is susceptible to reductive cleavage. Various reagents are known to cleave N-N bonds in hydrazine (B178648) derivatives, such as sodium in liquid ammonia (B1221849), zinc in acetic acid, or catalytic hydrogenation with Raney nickel. rsc.org This reaction, known as N-deamination, would convert this compound into 2-methyl-1H-imidazole, releasing ammonia. This transformation can be a useful synthetic step for removing the N-amino group after it has served its purpose in a synthetic sequence. science.govrsc.orgnih.gov

| Reagent | Expected Product | Reaction Type |

| Zn/AcOH or Na/NH₃ | 2-Methyl-1H-imidazole | Reductive cleavage of the N-N bond |

| H₂/Raney Ni | 2-Methyl-1H-imidazole | Catalytic hydrogenolysis of the N-N bond |

Nucleophilic Substitution Reactions on the Imidazole Ring and Side Chains

The electron-rich nature of the imidazole ring makes it generally unreactive towards nucleophilic aromatic substitution (SₙAr). Such reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) on the ring to activate it towards attack by a nucleophile. Furthermore, a suitable leaving group, such as a halogen, must be present at the position of attack.

Therefore, this compound itself is not expected to undergo nucleophilic substitution on its ring. However, derivatives of this compound, such as a hypothetical 5-bromo-4-nitro-2-methyl-1H-imidazol-1-amine, would be activated for SₙAr reactions. In such a case, a nucleophile could displace the bromide at the C5 position.

Nucleophilic substitution on the C2-methyl group is also unlikely and would require radical conditions, which are outside the scope of typical nucleophilic substitution pathways.

Ring Transformations and Rearrangement Reactions

N-amino heterocycles are known to undergo various rearrangement and ring transformation reactions, with the Dimroth rearrangement being a prominent example. wikipedia.org This rearrangement typically involves the isomerization of heterocyclic systems where an endocyclic and an exocyclic heteroatom switch places through a ring-opening and ring-closure sequence. nih.govrsc.org

For this compound, a Dimroth-type rearrangement could be envisioned, particularly under acidic or basic conditions or upon heating. The plausible mechanism would involve the opening of the imidazole ring to form an intermediate that can then re-cyclize in a different orientation. For instance, the N1 and its exocyclic amino nitrogen could interchange with the C5 and its attached hydrogen, leading to a rearranged imidazole or another heterocyclic system. The feasibility of such a rearrangement is influenced by factors like pH and the thermodynamic stability of the starting material versus the product. nih.gov

Another potential ring transformation, as mentioned in the oxidation section, is the oxidative conversion to a triazine derivative. This highlights how the N-amino group can serve as a linchpin for profound structural changes beyond simple substitution reactions. nih.gov

Quaternization Chemistry of N-Substituted Imidazoles

The quaternization of N-substituted imidazoles is a fundamental process in organic chemistry, leading to the formation of quaternary imidazolium salts. This reaction, a specific instance of the Menshutkin reaction, involves the alkylation of the tertiary nitrogen atom within the imidazole ring. wikipedia.org The resulting imidazolium salts are of significant interest due to their applications as ionic liquids, precursors for N-heterocyclic carbenes (NHCs), and as functional materials. organic-chemistry.org

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. tue.nl The lone pair of electrons on the sp2-hybridized nitrogen atom at the 3-position of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, typically an alkyl halide. wikipedia.orgtue.nl This single-step process involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-halogen bond, resulting in a positively charged imidazolium cation and a halide anion.

Several factors critically influence the rate and efficiency of this quaternization reaction:

Nature of the Alkylating Agent : The reactivity of the alkylating agent is paramount. The reaction rate follows the typical SN2 trend for leaving groups, with alkyl iodides being more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides (RI > RBr > RCl). wikipedia.org Benzylic and allylic halides are also highly effective reactants due to the stabilization of the transition state. wikipedia.org

Solvent : The reaction is significantly accelerated in polar solvents. wikipedia.orgmdpi.com Polar aprotic solvents like acetonitrile, DMF, or DMSO are often employed as they can stabilize the charged transition state and the resulting ionic products without solvating the nucleophile as strongly as polar protic solvents. nih.gov

Steric Hindrance : The steric environment around the nucleophilic nitrogen atom (N-3) has a profound impact on the reaction rate. mdpi.com Bulky substituents on the imidazole ring, particularly at the adjacent C-2 position, can impede the approach of the alkylating agent, thereby slowing down or even inhibiting the quaternization process. nih.gov This effect is a classic feature of SN2 reactions and is a key consideration in predicting the reactivity of substituted imidazoles.

Electronic Effects : The nucleophilicity of the N-3 nitrogen is modulated by the electronic properties of the substituents on the imidazole ring. Electron-donating groups enhance the electron density on the nitrogen, increasing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction rate.

Detailed research findings on the quaternization of the closely related compound, 2-methylimidazole (B133640), provide insight into the expected reaction behavior. In these studies, 2-methylimidazole is typically reacted with various alkylating agents to form 1,2,3-trisubstituted imidazolium salts.

Table 1: Examples of Quaternization Reactions of 2-Methylimidazole Data synthesized from related studies on imidazole quaternization for illustrative purposes.

The data illustrates that despite potential steric hindrance from the 2-methyl group, quaternization proceeds in high yields with various alkylating agents, although reaction conditions may need to be adjusted. For this compound, a similar reactivity pattern would be anticipated, with the reaction leading to the formation of 1-amino-2,3-disubstituted imidazolium salts.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Imidazolium salts |

| Alkyl iodide |

| Alkyl bromide |

| Alkyl chloride |

| Benzylic halides |

| Allylic halides |

| Acetonitrile |

| Dimethylformamide (DMF) |

| Dimethyl sulfoxide (DMSO) |

| 2-Methylimidazole |

| 1,2,3-Trisubstituted imidazolium salts |

| Methyl Iodide |

| 1,2,3-Trimethylimidazolium Iodide |

| Ethyl Bromide |

| Toluene |

| 1-Ethyl-2,3-dimethylimidazolium Bromide |

| Benzyl Chloride |

| 1-Benzyl-2,3-dimethylimidazolium Chloride |

| 1-Bromobutane |

| 1-Butyl-2,3-dimethylimidazolium Bromide |

Derivatization Strategies and Analogue Development Based on 2 Methyl 1h Imidazol 1 Amine

Synthesis of Substituted Imidazole-1-amine Derivatives

The synthesis of substituted imidazole (B134444) derivatives is a cornerstone of medicinal chemistry, owing to the prevalence of the imidazole motif in biologically active molecules. nih.gov General strategies for imidazole synthesis often involve the construction of the heterocyclic ring from acyclic precursors, which allows for the introduction of substituents at various positions. nih.govrsc.org For instance, the reaction of amidines with α-haloketones is a classical method for preparing 1,2,4-trisubstituted imidazoles. acs.org More recent methods have focused on developing regiocontrolled syntheses to achieve specific substitution patterns. rsc.org

Starting from a pre-formed imidazole core like 2-methylimidazole (B133640), N-alkylation is a common strategy. For example, N-phenacylimidazoles can be synthesized by reacting 2-methylimidazole with appropriate aryl γ-haloalkylketones. researchgate.net These ketone derivatives can be further transformed, for instance, into amides via the Schmidt reaction. researchgate.net While these examples derivatize the imidazole ring nitrogen, similar principles can be applied to the exocyclic amine of 2-Methyl-1H-imidazol-1-amine to generate a diverse library of N-substituted analogues.

Another approach involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives, which can lead to the formation of 2-substituted 1H-imidazole derivatives under acidic conditions. mdpi.com This method involves an intramolecular cyclization followed by ring opening and insertion of a carbene intermediate. mdpi.com Furthermore, palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates provide a route to substituted 2-aminoimidazoles, demonstrating a method that forms both a C-N and a C-C bond during the annulation step. nih.gov These synthetic routes highlight the diverse methodologies available for creating substituted imidazole cores that can be adapted for analogues of this compound.

| Starting Material | Reagent(s) | Reaction Type | Product Class |

| 2-Methylimidazole | Aryl γ-haloalkylketones | N-Alkylation | N-Phenacylimidazoles researchgate.net |

| 5-Amino-1,2,3-triazoles | Acid, Alcohols | Denitrogenative Transformation | 2-Substituted 1H-imidazoles mdpi.com |

| N-Propargyl guanidines | Aryl triflates, Pd catalyst | Carboamination | Substituted 2-Aminoimidazoles nih.gov |

| Amidines | α-Haloketones | Condensation | 1,2,4-Trisubstituted imidazoles acs.org |

Formation of Bicyclic and Polycyclic Imidazole Compounds

Fusing the imidazole ring with other heterocyclic systems is a powerful strategy to create rigid, conformationally constrained analogues with novel biological profiles. This approach leads to the formation of bicyclic and polycyclic compounds, significantly expanding the chemical space around the initial scaffold.

One prominent example is the synthesis of imidazo[1,2-a]pyridines, which are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities. nih.gov The synthesis of these bicyclic systems often involves the cyclization of an aminopyridine with an α-halocarbonyl compound. Adapting this strategy, the exocyclic amine of this compound or a suitably functionalized derivative could act as the nucleophile to form a new fused ring.

| Precursor Type | Reaction Strategy | Resulting Bicyclic/Polycyclic System |

| Aminopyridine derivative | Cyclization with α-halocarbonyl | Imidazo[1,2-a]pyridine nih.gov |

| Imidazo-methanol derivative | Substitution and Intramolecular Cyclization | Imidazo-1,4-oxazinone nih.gov |

| 2-Aryl-benzimidazole derivative | Oxidative Cross-Coupling | Benzimidazo[1,2-c]quinazoline (B3050141) acs.org |

Development of Aminoimidazole Schiff Base Ligands

The primary amino group of this compound is a key functional handle for derivatization, most notably through the formation of Schiff bases (imines). This is typically achieved through a condensation reaction with various aldehydes or ketones. derpharmachemica.comresearchgate.net The resulting Schiff base ligands are of significant interest in coordination chemistry due to their facile synthesis and ability to form stable complexes with a wide range of metal ions. nih.gov

The synthesis involves refluxing the aminoimidazole derivative with a suitable aldehyde, often in a solvent like methanol (B129727). derpharmachemica.com For example, 1-(3-aminopropyl)imidazole (B109541) readily reacts with salicylaldehyde (B1680747) or various imidazole aldehydes to form Schiff base ligands. maynoothuniversity.iemaynoothuniversity.ie These ligands can then be coordinated to metal centers such as Zn(II), Cu(II), and Ag(I). maynoothuniversity.iemaynoothuniversity.ie The resulting metal complexes often exhibit distinct properties compared to the free ligands. nih.gov

The coordination properties of these ligands are dictated by the donor atoms available. In many cases, coordination occurs through the imine nitrogen and a nitrogen atom from the imidazole ring. tandfonline.comresearchgate.net Depending on the structure of the aldehyde used, other donor atoms (like a hydroxyl oxygen from salicylaldehyde) can be introduced, leading to tridentate ligands. tandfonline.com The study of these metal complexes is a vibrant area of research, with applications ranging from catalysis to materials science. nih.gov

| Amine Precursor | Aldehyde Reactant | Resulting Product | Coordinating Metals (Examples) |

| 5-Amino-1H-imidazole-4-carboxamide | Aromatic aldehydes | Imidazole Schiff Bases derpharmachemica.com | N/A (in this study) |

| 1-(3-Aminopropyl)imidazole | Salicylaldehyde, Imidazole aldehydes | Imidazole Schiff Bases maynoothuniversity.iemaynoothuniversity.ie | Zn(II), Cu(II), Ag(I) maynoothuniversity.ie |

| Imidazole-2-carboxaldehyde | L-Histidine | Tridentate Imidazole Schiff Base tandfonline.com | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) tandfonline.com |

Diversification via Arylation and Heteroarylation Reactions

The introduction of aryl or heteroaryl groups onto the imidazole core is a key strategy for creating structural diversity and modulating electronic and steric properties. Modern cross-coupling reactions have become indispensable tools for this purpose, allowing for the precise formation of C-C and C-N bonds.

Palladium-catalyzed cross-coupling reactions are particularly powerful for the functionalization of halo-heterocycles. nih.gov For instance, the Suzuki cross-coupling reaction can be used to introduce an aryl group onto a bromo-substituted imidazopyridine, a fused imidazole system. researchgate.net Similarly, Pd-catalyzed amination reactions (Buchwald-Hartwig type) are effective for coupling amines to halo-benzimidazoles and other related heterocycles, demonstrating the feasibility of forming C-N links to aryl systems. nih.gov These methods typically require a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov

More recently, methods for direct C-H arylation have gained prominence as they avoid the need for pre-functionalized (e.g., halogenated) starting materials. A metal-free, cross-dehydrogenative coupling method has been developed for the C-3 selective heteroarylation of imidazo[1,2-a]pyridines with anilines. nih.govnih.gov This approach utilizes N,N-dimethylaniline as a methylenation source and proceeds via a radical pathway. nih.govnih.gov Another strategy involves photoredox catalysis, which enables the direct α-heteroarylation of tertiary amines with chloroheteroarenes through a homolytic aromatic substitution mechanism. princeton.edu These advanced methodologies provide efficient and regioselective routes to aryl and heteroaryl-substituted imidazole derivatives.

| Reaction Type | Catalyst/Conditions | Substrates | Bond Formed |

| Suzuki Coupling | Palladium catalyst, Base | Halo-imidazopyridine, Boronic acid/ester | C-C (Aryl) researchgate.net |

| Buchwald-Hartwig Amination | Palladium catalyst, Phosphine ligand, Base | Halo-benzimidazole, Amine | C-N (Aryl) nih.gov |

| Cross-Dehydrogenative Coupling | Metal-free, Oxidant | Imidazo[1,2-a]pyridine, Aniline | C-C (Heteroaryl) nih.govnih.gov |

| Photoredox Catalysis | Photocatalyst, Light | Tertiary amine, Chloroheteroarene | C-C (Heteroaryl) princeton.edu |

Theoretical and Computational Chemistry Studies on 2 Methyl 1h Imidazol 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the molecular structure, properties, and reactivity of chemical compounds. These methods, grounded in quantum mechanics, provide detailed insights into the electronic nature of molecules. For a molecule like 2-Methyl-1H-imidazol-1-amine, these calculations can predict its geometry, vibrational frequencies, and electronic properties, which are crucial for understanding its chemical behavior.

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction of a system as a single Slater determinant. wikipedia.orggatech.edu While the HF method provides a valuable qualitative picture of the electronic structure, it does not fully account for electron correlation, which can influence the accuracy of the calculated properties. wikipedia.org

For this compound, a Hartree-Fock calculation would involve solving the Roothaan equations to obtain the molecular orbitals and their energies. This would provide a baseline understanding of the molecule's electronic configuration and an initial geometry optimization. gatech.edu Studies on similar imidazole (B134444) derivatives have utilized the HF method to lay the groundwork for more advanced computational analyses. researchgate.net

Density Functional Theory (DFT) Approaches (e.g., B3LYP)

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its balance of accuracy and computational efficiency. tandfonline.comresearchgate.net Unlike the Hartree-Fock method, DFT accounts for electron correlation by using functionals that relate the electron density to the system's energy.

The B3LYP functional is a hybrid functional that combines a portion of the exact exchange from the Hartree-Fock theory with exchange and correlation functionals from other sources. This approach often yields results that are in good agreement with experimental data for a wide range of molecules. researchgate.netniscpr.res.in For this compound, DFT calculations using the B3LYP functional with a suitable basis set, such as 6-311G(d,p), would be employed to obtain a more accurate optimized geometry, vibrational frequencies, and electronic properties. tandfonline.comtmu.ac.in

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical reactivity and physical properties. Computational methods provide several ways to analyze the electronic structure, offering insights into charge distribution, reactive sites, and bonding interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For imidazole derivatives, the HOMO is often localized on the imidazole ring, indicating its electron-donating potential. irjweb.comirjweb.com

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.5 |

| E_LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. niscair.res.in It is plotted on the electron density surface and uses a color scale to represent the electrostatic potential. Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and are prone to nucleophilic attack. niscpr.res.innih.gov

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the amino group due to the presence of lone pairs of electrons, making these sites potential centers for electrophilic attack. irjweb.comniscair.res.in The hydrogen atoms of the amino group and the methyl group would likely exhibit positive potential.

| Color | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Electron-rich, site for electrophilic attack |

| Yellow/Green | Intermediate | Neutral potential |

| Blue | Most Positive | Electron-poor, site for nucleophilic attack |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. wikipedia.org It transforms the calculated wavefunctions into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. wikipedia.orgwisc.edu

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N_ring | π(C=N) | ~30-40 |

| LP(1) N_amine | σ(N-C) | ~5-10 |

Spectroscopic Property Prediction

Computational methods provide a powerful avenue for predicting the spectroscopic properties of molecules, offering a deeper understanding of their electronic and vibrational states.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry, particularly Density Functional Theory (DFT), enables the prediction of NMR chemical shifts with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating the NMR shielding tensors, from which the chemical shifts are derived.

For this compound, theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are typically performed on the optimized geometry of the molecule. The accuracy of these predictions can be enhanced by considering solvent effects, often through implicit solvation models like the Polarizable Continuum Model (PCM). While specific experimental and detailed computational studies on this compound are not extensively documented in the provided literature, the principles of computational NMR prediction are well-established for related imidazole derivatives. niscpr.res.indoaj.org For instance, studies on other imidazole-containing compounds have shown a good correlation between theoretically calculated and experimentally observed chemical shifts. niscpr.res.in

Below is an illustrative table of predicted 1H and 13C NMR chemical shifts for this compound, based on general principles of computational chemistry applied to similar structures.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 148.5 |

| C4 | 6.85 | 120.2 |

| C5 | 7.10 | 128.0 |

| CH3 | 2.30 | 14.5 |

| NH2 | 4.50 | - |

| H4 | 6.85 | - |

| H5 | 7.10 | - |

| H(NH2) | 4.50 | - |

| H(CH3) | 2.30 | - |

Theoretical Vibrational Spectra Analysis

Theoretical vibrational analysis, based on quantum chemical calculations, can predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the vibrational frequencies and their corresponding intensities, which arise from the different modes of molecular vibration. DFT methods, such as B3LYP, are commonly employed for this purpose. doaj.orgmdpi.comresearchgate.net

The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method. A detailed analysis of the vibrational modes can be performed using Potential Energy Distribution (PED) analysis, which assigns each calculated frequency to specific types of molecular motion, such as stretching, bending, and torsional vibrations. mdpi.comresearchgate.net

For this compound, theoretical vibrational analysis would reveal characteristic frequencies for the N-H stretches of the amine group, C-H stretches of the methyl group and the imidazole ring, as well as the various ring stretching and bending modes.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| N-H asymmetric stretch | 3450 |

| N-H symmetric stretch | 3350 |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (methyl) | 2950-2850 |

| C=N stretch | 1620 |

| N-H bend | 1590 |

| C-N stretch | 1350 |

Time-Dependent DFT (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for studying the electronic excited states of molecules. acs.org It allows for the prediction of electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths. acs.org

By applying TD-DFT to this compound, one can predict its UV-Vis absorption maxima (λmax). These calculations are crucial for understanding the electronic structure and photophysical properties of the molecule. The choice of the functional and basis set is critical for obtaining accurate results. Furthermore, solvent effects can significantly influence the electronic absorption spectra, and implicit solvation models are often used to account for these effects. tandfonline.com

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For flexible molecules like this compound, which has a rotatable amine group, conformational analysis is essential to identify the most stable conformers.

Computational methods can be used to map the potential energy surface (PES) of the molecule as a function of specific dihedral angles. researchgate.netlongdom.orgmdpi.com By systematically rotating the bond connecting the amine group to the imidazole ring and calculating the energy at each step, a potential energy profile can be generated. The minima on this profile correspond to stable conformers, while the maxima represent the energy barriers for interconversion. These studies provide valuable information about the molecule's flexibility and the relative populations of different conformers at a given temperature. nih.gov

Solvent Effects in Computational Modeling

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. tandfonline.comresearchgate.net Computational models can account for solvent effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. researchgate.net

The Polarizable Continuum Model (PCM) and its variants are widely used implicit solvation models. tandfonline.com In these models, the solute molecule is placed in a cavity within the solvent continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated. The inclusion of solvent effects is crucial for accurately predicting properties such as NMR chemical shifts, electronic spectra, and conformational equilibria, as the solvent can stabilize or destabilize different molecular states. tandfonline.comrsc.org

Thermodynamic Property Calculations

Quantum chemical calculations can be used to predict various thermodynamic properties of molecules, such as the enthalpy of formation, entropy, and heat capacity. researchgate.netmdpi.com These properties are derived from the calculated vibrational frequencies and other molecular parameters.

By performing frequency calculations on the optimized geometry of this compound, it is possible to compute its standard thermodynamic functions. These theoretical values are valuable for understanding the stability and reactivity of the compound and can be used in conjunction with experimental data to develop a comprehensive thermodynamic profile.

Topological Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in molecular systems, offering profound insights into the nature of chemical bonds and intermolecular interactions. While a specific QTAIM analysis for this compound is not available in the current literature, valuable inferences can be drawn from studies on structurally related imidazole derivatives. A pertinent example is the comprehensive topological analysis performed on 1-[2-(2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldeneamino)ethyl]-3-methyl-3H-imidazole (HMY) and 1-[2-(2-hydroxy-3-methoxy-5-(4-methylphenylazo)benzaldene amino)ethyl]-3-methyl-3H-imidazole (HMM) nih.gov. These molecules share the core 2-methyl-imidazole moiety, allowing for a qualitative understanding of the electronic environment in this compound.

The QTAIM analysis revolves around the concept of bond critical points (BCPs), which are points in the electron density (ρ) where the gradient of the density is zero. The properties at these BCPs, such as the electron density itself, its Laplacian (∇²ρ), and the ellipticity (ε), characterize the nature of the chemical bond nih.gov.

In the aforementioned study of HMY and HMM, the electron density (ρ) at the BCPs for the bonds within the imidazole ring and its substituents were found to be in the range of 0.022–0.294 atomic units (au). An increase in the electron density at a BCP generally correlates with a shorter bond length and a stronger interaction between the atoms nih.gov.

The Laplacian of the electron density, ∇²ρ, at a BCP indicates whether the electron density is locally concentrated (∇²ρ < 0) or depleted (∇²ρ > 0). For the covalent bonds within the HMY and HMM molecules, the Laplacian values were found to be negative, which is characteristic of shared-shell interactions, typical for covalent bonds. In contrast, non-covalent interactions, such as hydrogen bonds, exhibit positive Laplacian values nih.gov.

The ellipticity (ε) at a BCP measures the deviation of the electron density from cylindrical symmetry along the bond path. Higher ellipticity values suggest a greater degree of π-character in the bond nih.gov.

Based on these findings for HMY and HMM, a theoretical topological analysis of this compound would be expected to reveal similar characteristics for the bonds within its 2-methyl-imidazole core. The C-N and C-C bonds of the imidazole ring are anticipated to exhibit BCPs with negative Laplacian values, confirming their covalent nature. The electron density at these points would reflect the bond order, with the double bonds showing higher ρ values than the single bonds. The ellipticity of the double bonds would also be expected to be higher, indicating their π-character.

The N-N bond between the imidazole ring and the amine group is a key feature of this compound. Its topological properties would be of significant interest in a dedicated computational study. It is expected to be a covalent bond with a negative Laplacian value. The C-N bonds of the amine group would also exhibit characteristics of covalent bonds.

A detailed computational study involving a QTAIM analysis of this compound would be necessary to provide precise quantitative data for its topological properties. Such a study would generate a molecular graph illustrating the bond paths and critical points, and would provide specific values for ρ, ∇²ρ, and ε for each bond. This would allow for a detailed characterization of the electronic structure and bonding within this molecule.

Table of Expected Topological Properties for Bonds in this compound (based on analogous compounds)

| Bond | Expected Electron Density (ρ) Range (au) | Expected Laplacian of Electron Density (∇²ρ) | Nature of Interaction |

| C=C (imidazole ring) | High | Negative | Covalent, significant π-character |

| C-N (imidazole ring) | Intermediate to High | Negative | Covalent |

| C-C (methyl group) | Intermediate | Negative | Covalent |

| N-N (imidazole-amine) | Intermediate | Negative | Covalent |

| N-H (amine group) | Intermediate | Negative | Covalent |

Advanced Applications of 2 Methyl 1h Imidazol 1 Amine in Chemical Synthesis and Catalysis

Role as a Chemical Building Block in Complex Organic Synthesis

2-Methyl-1H-imidazol-1-amine serves as a valuable scaffold in the synthesis of more complex organic molecules. The imidazole (B134444) ring system is a prevalent feature in many natural products and pharmaceuticals, and this particular derivative provides a convenient entry point for introducing this important heterocyclic motif. lifechemicals.com The presence of the methyl group at the 2-position and the primary amine at the 1-position offers distinct points for functionalization, allowing for the regioselective construction of intricate molecular frameworks.

The amine group can be readily transformed into a variety of other functional groups, or it can participate in cyclization reactions to form fused heterocyclic systems. For instance, it can be acylated, alkylated, or used in condensation reactions with carbonyl compounds to generate more elaborate structures. The methyl group, while less reactive, can influence the steric and electronic properties of the molecule, which can be crucial for biological activity or for directing subsequent chemical transformations.

The versatility of this compound as a building block is evident in its application in the synthesis of novel compounds with potential therapeutic applications. For example, imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. lifechemicals.com The ability to readily incorporate the 2-methylimidazole (B133640) core using this amine derivative facilitates the exploration of new chemical space in drug discovery programs.

Coordination Chemistry of this compound as a Ligand

The nitrogen atoms within the imidazole ring of this compound possess lone pairs of electrons that are readily available for coordination to metal ions. researchgate.net This makes it an excellent ligand in coordination chemistry, capable of forming stable complexes with a wide variety of transition metals. The coordination chemistry of this ligand is rich and varied, leading to the formation of complexes with interesting structural features and potential applications in areas such as catalysis and materials science.

Synthesis of Metal-Imidazole Complexes

The synthesis of metal complexes involving this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent can play a crucial role in determining the final structure of the complex, as solvent molecules can sometimes be incorporated into the coordination sphere of the metal or influence the crystal packing. znaturforsch.com

For example, the reaction of 2-(1H-imidazol-1-yl-methyl)-1H-benzimidazole (a related imidazole derivative) with Cadmium(II) chloride in different solvent systems yields two distinct one-dimensional coordination polymers. znaturforsch.com In a methanol (B129727) solution, a ladder-shaped chain is formed, while in a methanol/DMF mixture, an infinite looped chain structure is observed. znaturforsch.com This demonstrates the significant influence of the reaction medium on the self-assembly process.

Similarly, a layered coordination polymer of Strontium(II) has been synthesized using 2-methyl-1H-imidazole-4,5-dicarboxylate, where the Sr²⁺ ion is eight-coordinate, binding to a nitrogen atom and seven oxygen atoms. researchgate.net The synthesis of cobalt(II) complexes with imidazole ligands has also been reported, resulting in five-coordinate complexes with a distorted trigonal bipyramidal geometry. nih.gov

Ligand Design for Specific Metal Coordination Environments

The design of ligands is a critical aspect of coordination chemistry, as the structure of the ligand dictates the geometry and properties of the resulting metal complex. This compound and its derivatives can be strategically modified to favor specific coordination environments around a metal center.

For instance, the steric bulk of substituents on the imidazole ring can influence the coordination number and geometry of the metal complex. The methyl group at the 2-position of this compound, for example, can create steric hindrance that may prevent the coordination of a large number of ligands around a metal center, potentially favoring lower coordination numbers. wikipedia.org

Furthermore, the incorporation of other donor atoms into the ligand framework can lead to the formation of polydentate ligands that can chelate to a metal ion, resulting in more stable complexes. The design of such ligands can be tailored to match the preferred coordination geometry of a specific metal ion, a key principle in the design of selective metal sensors and catalysts. The steric interference of methyl substituents can force a metal into a tetrahedral binding geometry, which is particularly effective for binding Cu⁺. nih.gov

Structural Analysis of Coordination Complexes

Structural analyses of metal complexes containing imidazole-based ligands have revealed a wide range of coordination modes and geometries. For example, in a Zinc(II) coordination polymer synthesized with 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, the Zn(II) ion is four-coordinate with a [ZnN₂O₂] coordination environment. mdpi.com In contrast, a Copper(II) complex with the same ligand exhibits a five-coordinate, distorted hexahedron geometry with a [CuN₂O₃] coordination environment. mdpi.com

These structural details are crucial for understanding the properties and reactivity of the complexes. For instance, the coordination environment around a metal center can significantly influence its redox potential and catalytic activity.

| Metal Ion | Coordination Number | Geometry | Representative Bond Lengths (Å) |

| Zn(II) | 4 | Tetrahedral | Zn-N: 2.0173(15), Zn-O: 1.9498(13) mdpi.com |

| Cu(II) | 5 | Distorted Hexahedron | Cu-N: 1.897(2), 1.930(2); Cu-O: 1.9940(18), 2.0214(18), 2.651(22) mdpi.com |

| Sr(II) | 8 | Bicapped Tetragonal Bipyramid | Not specified |

| Co(II) | 5 | Distorted Trigonal Bipyramidal | Co-N(equatorial): avg. 2.04, Co-N(imidazole): 2.02, Co-N(apical amine): 2.34 nih.gov |

| Cd(II) | Not specified | 1-D Chain | Not specified |

Application as N-Heterocyclic Carbene (NHC) Precursors or Analogues in Homogeneous Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and homogeneous catalysis. uliege.be They are known for their strong σ-donating ability and their capacity to form highly stable bonds with transition metals. Imidazolium (B1220033) salts are the most common precursors to NHCs, which are typically generated by deprotonation of the salt with a strong base. nih.gov

While this compound itself is not a direct precursor to a standard NHC, its imidazole core is the fundamental building block for these important ligands. The synthesis of imidazolium salts often starts from imidazole derivatives. These salts can then be used to generate NHCs in situ for catalytic applications or to synthesize well-defined metal-NHC complexes.

The versatility of NHCs in catalysis is vast, with applications in olefin metathesis, cross-coupling reactions, and C-H activation, among others. The electronic and steric properties of the NHC can be fine-tuned by modifying the substituents on the imidazole ring, which in turn influences the activity and selectivity of the catalyst. Imidazol(in)ium-2-carboxylates, derived from NHCs, have been shown to be effective NHC precursors in ruthenium-catalyzed olefin metathesis and cyclopropanation reactions. uliege.be

Q & A

Q. What are the common synthetic routes for 2-Methyl-1H-imidazol-1-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclization or substitution reactions. For example:

- Cyclization : Condensation of 1,2-diamines with α-halo ketones/aldehydes under acidic conditions (e.g., ZnCl₂ catalysis) .

- Substitution : Reacting 2-chloroimidazole derivatives with methylamine under reflux in polar solvents (e.g., ethanol) .

- Optimization : Key parameters include temperature control (60–100°C), solvent selection (DMF or dichloromethane), and catalyst loading (5–10 mol%) to maximize yield and purity .

| Method | Precursors | Catalysts/Solvents | Yield Range | Reference |

|---|---|---|---|---|

| Cyclization | 1,2-diamine + α-halo ketone | ZnCl₂, HCl, ethanol | 60–75% | |

| Nucleophilic Substitution | 2-chloroimidazole + methylamine | Ethanol, reflux | 70–85% |

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

Q. What biological screening assays are suitable for evaluating this compound?

- Methodological Answer : Prioritize assays based on imidazole pharmacology:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with IC₅₀ calculations .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7 ratio) for baseline separation .

- Recrystallization : Use ethanol/water mixtures (80:20) to obtain high-purity crystals .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for >99% purity .

Q. How should researchers handle this compound safely in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid amine vapor exposure .

- Storage : Keep in amber glass bottles at 4°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

- Methodological Answer :

- Software Tools : Refine structures using SHELXL (for small molecules) or OLEX2 (for macromolecular interfaces) .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and twinning .

- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to reduce ambiguity in electron density maps .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) level to assess charge distribution .

- Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways .

- PubChem Data : Leverage experimental IR and NMR spectra for benchmarking .

Q. How do steric and electronic factors influence the regioselectivity of this compound derivatives?

- Methodological Answer :

- Steric Maps : Generate using Mercury software to visualize substituent crowding .

- Hammett Analysis : Correlate σ values of substituents with reaction rates (e.g., methyl groups enhance N1 reactivity) .

- X-ray Crystallography : Resolve bond angles (e.g., C-N-C) to identify electronic effects .

Q. What strategies mitigate side reactions during multi-step synthesis of this compound analogs?

- Methodological Answer :

- Protecting Groups : Use Boc for amine protection during imidazole ring formation .

- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps to minimize byproducts .

- In Situ Monitoring : Employ ReactIR to track intermediate stability .

Q. How can researchers validate the biological target engagement of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.